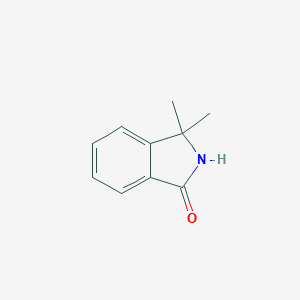
2,3-二氢-3,3-二甲基-1H-异吲哚-1-酮
描述
2,3-Dihydro-3,3-dimethyl-1H-Isoindol-1-one is a chemical compound with the CAS Number: 19194-52-6 . It has a molecular weight of 161.2 and is a pale-yellow to yellow-brown solid .
Physical And Chemical Properties Analysis
2,3-Dihydro-3,3-dimethyl-1h-isoindol-1-one is a pale-yellow to yellow-brown solid . It has a molecular weight of 161.2 and is stored at room temperature .科学研究应用
1. Antileishmanial Agents
- Summary of Application : A series of uniquely functionalized 2,3,-dihydro-1H-pyyrolo[3,4-b]quinolin-1-one derivatives were synthesized and evaluated for antileishmanial efficacy against visceral leishmaniasis (VL) .
- Methods of Application : The derivatives were synthesized in one to two steps by utilizing a post-Ugi modification strategy .
- Results : Among the library compounds, compound 5m exhibited potential in vitro antileishmanial activity (CC 50 = 65.11 μM, SI = 7.79, anti-amastigote IC 50 = 8.36 μM). In vivo antileishmanial evaluation of 5m demonstrated 56.2% inhibition in liver and 61.1% inhibition in spleen parasite burden in infected Balb/c mice (12.5 mg kg −1, i.p.) .
2. Dihydropyrimidin-2 (1H)-ones and thiones
- Summary of Application : Dihydropyrimidin-2 (1H)-ones/thiones (DHPMs) are important heterocyclic compounds owing to their excellent biological activities and have been widely utilized in pharmaceutical applications .
- Methods of Application : Various synthetic protocols for the synthesis of DHPMs have been disclosed. The first synthesis of DHPMs was reported by Biginelli via a three-component, one-pot condensation of β-ketoesters, aldehydes, and urea under strong acidic conditions .
- Results : Numerous DHPM derivatives have been prepared and have shown significant biological properties such as antitumor, antibacterial, antiviral, and anti-inflammatory activities .
3. Antioxidant Properties
- Summary of Application : The compound has been studied for its antioxidant properties .
- Methods of Application : The antioxidant properties were evaluated by observing the scavenging of ABTS˙+ and DPPH free radicals .
- Results : When the DDMP concentration was 17.5 μM, about 34 μM ABTS˙+ free radicals were scavenged, and when the DDMP concentration was 70 μM, about 150 μM DPPH free radicals were scavenged .
4. Antiviral Agents
- Summary of Application : Indole derivatives, including 2,3-Dihydro-3,3-dimethyl-1h-isoindol-1-one, have been reported to possess antiviral activity .
- Methods of Application : Various indole derivatives were synthesized and tested for their antiviral activity against a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .
- Results : Some of the synthesized indole derivatives showed inhibitory activity against influenza A and Coxsackie B4 virus .
5. Anti-HIV Agents
- Summary of Application : Certain derivatives of 2,3-Dihydro-3,3-dimethyl-1h-isoindol-1-one have been synthesized and screened for their anti-HIV activity .
- Methods of Application : The derivatives were tested for their ability to inhibit HIV-1 (IIIB) and HIV-2 (ROD) strains replication in acutely infected cells (MT-4) .
- Results : Some of the tested compounds showed promising results with IC50 values indicating potential anti-HIV activity .
6. Maillard Reaction Intermediates
- Summary of Application : 2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP), a derivative of 2,3-Dihydro-3,3-dimethyl-1h-isoindol-1-one, is usually formed in the Maillard reaction and contributes to the antioxidant properties of Maillard reaction intermediates .
- Methods of Application : The Maillard reaction is a complex series of reactions between amino acids and reducing sugars, usually requiring heat. DDMP is produced in the intermediate stage of this reaction .
- Results : The strong antioxidant activity of DDMP has been reported by many researchers .
7. Antiviral Activity
- Summary of Application : 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
- Methods of Application : In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A .
- Results : The compound showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .
8. Antioxidant Abilities
- Summary of Application : Antioxidant abilities of the DDMP derivatives were evaluated by scavenging the 2,2′-azinobis(3-ethylbenzothiazoline-6-sulfonate) cationic radical (ABTS˙ +), 2,2′-diphenyl-1-picrylhydrazyl radical (DPPH), and galvinoxyl radical .
- Methods of Application : It was found that the introduction of protecting groups to the free hydroxyl groups of DDMP decreases their reducing abilities .
- Results : The hydroxyl group at the olefin position exhibited a remarkable impact on the antioxidant activity of DDMP .
9. Synthesis of Carbon–Carbon Bonds
- Summary of Application : This review covers the synthetic applications of 1,4-dithianes, as well as derivatives thereof at various oxidation states .
- Methods of Application : The selected examples show how the specific heterocyclic reactivity can be harnessed for the controlled synthesis of carbon–carbon bonds .
- Results : The results of these synthetic applications are not specified in the source .
安全和危害
The compound is classified under the GHS07 hazard class . The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other skin areas thoroughly after handling .
属性
IUPAC Name |
3,3-dimethyl-2H-isoindol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-10(2)8-6-4-3-5-7(8)9(12)11-10/h3-6H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPFPRYFTNAYPPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2C(=O)N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydro-3,3-dimethyl-1h-isoindol-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



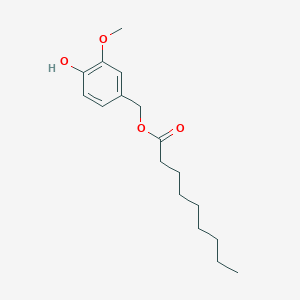
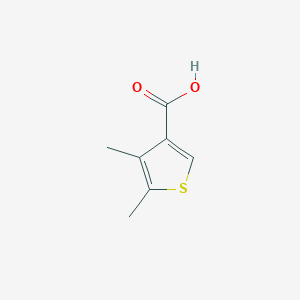
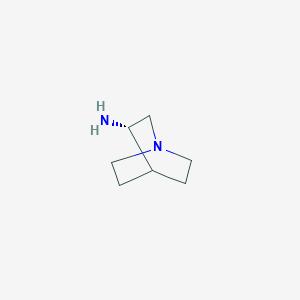
![Tributyl(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)stannane](/img/structure/B178495.png)
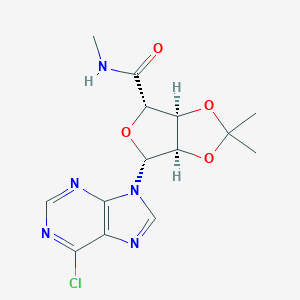
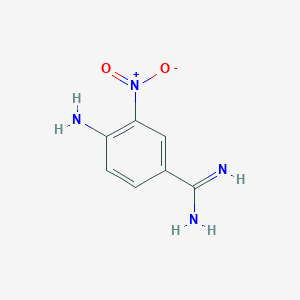
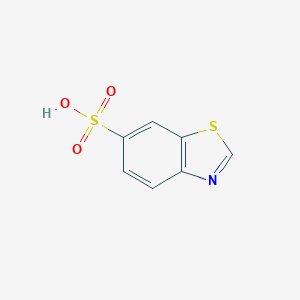
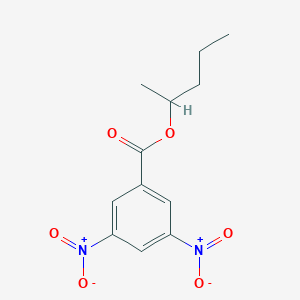
![N-[4-(5,6-Dimethoxy-N-phthalimidinyl)phenyl]maleimide](/img/structure/B178515.png)
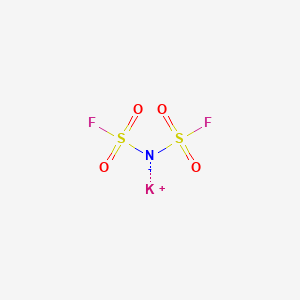
![tert-Butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B178519.png)
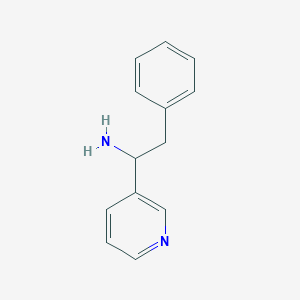
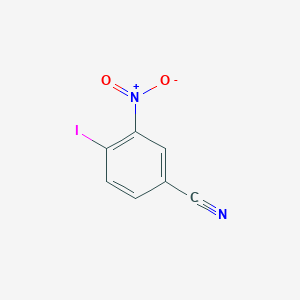
![6,8-Dibromoimidazo[1,2-A]pyridine](/img/structure/B178526.png)